molecular formula C11H7N3O6 B8679452 N,n'-(5-cyano-m-phenylene)dioxamic acid CAS No. 53882-10-3

N,n'-(5-cyano-m-phenylene)dioxamic acid

Cat. No. B8679452
M. Wt: 277.19 g/mol
InChI Key: UCKMFSYWGLKPFY-UHFFFAOYSA-N
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Patent
US04159278

Procedure details

A solution of 1.51 gram (0.0045 mole) of diethyl N,N'-(5-cyano-m-phenylene)dioxamate in 10 ml. of 5% sodium hydroxide solution is stirred for 25 minutes and filtered. To the filtrate is added dilute hydrochloric acid. The resulting precipitate is removed by filtration; weight 0.86 grams. M.P. 230° C.
Name
diethyl N,N'-(5-cyano-m-phenylene)dioxamate
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([NH:17][C:18](=[O:24])[C:19]([O:21]CC)=[O:20])[CH:6]=[C:7]([NH:9][C:10](=[O:16])[C:11]([O:13]CC)=[O:12])[CH:8]=1)#[N:2].[OH-].[Na+]>>[C:1]([C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:16])[C:11]([OH:13])=[O:12])[CH:6]=[C:5]([NH:17][C:18](=[O:24])[C:19]([OH:21])=[O:20])[CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
diethyl N,N'-(5-cyano-m-phenylene)dioxamate
Quantity
1.51 g
Type
reactant
Smiles
C(#N)C=1C=C(C=C(C1)NC(C(=O)OCC)=O)NC(C(=O)OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the filtrate is added dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is removed by filtration

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(C=C(C1)NC(C(=O)O)=O)NC(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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